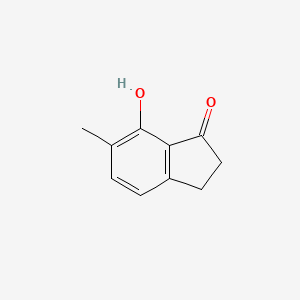

7-Hydroxy-6-methyl-1-indanone

Description

Significance of Indanone Scaffolds in Modern Organic Synthesis and Chemical Biology

Indanone scaffolds are integral to the structure of numerous biologically active molecules. acs.orgrjptonline.orgnih.gov Their derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. acs.orgrjptonline.orgbeilstein-journals.org Notably, the drug Donepezil, used in the treatment of Alzheimer's disease, is a synthetic derivative of a 2-substituted-1-indanone, underscoring the therapeutic potential of this chemical class. acs.orgmdpi.com The versatility of the indanone core allows chemists to construct a variety of fused and spirocyclic systems, leading to the synthesis of complex natural products and novel drug candidates. bohrium.comrsc.org

Overview of Current Research Trajectories for Substituted Indanone Derivatives

Current research on substituted indanone derivatives is highly active and explores a multitude of applications. Scientists are investigating new synthetic methodologies to create diverse libraries of indanone analogs. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are being employed to functionalize the indanone skeleton and generate novel compounds with potential medicinal applications. researchgate.net

Researchers are also focused on the development of indanone derivatives as potent inhibitors of various enzymes and receptors. Studies have shown that specific substitutions on the indanone ring can lead to significant biological activity. For example, methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have been identified as antagonists for adenosine (B11128) A1 and A2A receptors, which are promising targets for treating neurological conditions like Parkinson's disease. nih.govrsc.org Furthermore, other derivatives are being explored for their potential as anticancer agents and for the treatment of Alzheimer's disease. beilstein-journals.orgresearchgate.net

Contextualization of 7-Hydroxy-6-methyl-1-indanone within Natural Product Chemistry and as a Synthetic Precursor

This compound holds a specific and important position within the broader field of indanone chemistry. It is recognized as a key intermediate in the synthesis of various natural products, particularly a class of sesquiterpenoids known as pterosins. beilstein-journals.orgresearchgate.netcdnsciencepub.com Pterosins, which have been isolated from various natural sources, exhibit a range of biological activities. acs.orgresearchgate.net

The structure of this compound, with its hydroxyl and methyl substitutions, provides a strategic starting point for the elaboration into more complex molecules. For example, it has been utilized in the synthesis of jungianol, a natural sesquiterpene. beilstein-journals.org The presence of the hydroxyl group also allows for further functionalization, making it a versatile building block in multi-step synthetic sequences. prepchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | sigmaaldrich.comcalpaclab.com |

| Molecular Weight | 162.19 g/mol | sigmaaldrich.comcalpaclab.com |

| CAS Number | 68293-31-2 | sigmaaldrich.comcalpaclab.com |

| Melting Point | 76-84 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Table 2: Related Indanone Compounds in Research

| Compound Name | Key Research Application | Source |

|---|---|---|

| Donepezil | Treatment of Alzheimer's disease | acs.orgmdpi.com |

| 2-benzylidene-1-indanone derivatives | Adenosine A1 and A2A receptor antagonists | nih.govrsc.org |

| Pterosin C | Natural sesquiterpenoid with various biological activities | cdnsciencepub.comthieme-connect.com |

| Jungianol | Natural sesquiterpene | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-2-3-7-4-5-8(11)9(7)10(6)12/h2-3,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASCFLVTYFAIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300221 | |

| Record name | 7-HYDROXY-6-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68293-31-2 | |

| Record name | NSC135409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-HYDROXY-6-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-6-methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Hydroxy 6 Methyl 1 Indanone and Its Analogs

Classic and Modern Intramolecular Cyclization Approaches

Intramolecular cyclization remains a cornerstone for the synthesis of indanone frameworks. Both time-honored methods and contemporary adaptations offer powerful tools for chemists.

The intramolecular Friedel-Crafts acylation is one of the most common and direct methods for preparing 1-indanones. nih.govmdpi.com This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides, promoted by a Lewis or Brønsted acid. mdpi.comrsc.orgnih.gov The classical approach often requires harsh conditions and stoichiometric amounts of strong acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃). nih.govorgsyn.orgdokumen.pub

Modern enhancements have focused on improving the efficiency, selectivity, and environmental footprint of this transformation. Superacids, such as triflic acid (CF₃SO₃H), have been shown to effectively promote the cyclization of arylpropionic acids and even facilitate one-pot syntheses of highly substituted indanones from simpler starting materials like aryl isopropyl ketones and benzaldehydes. rsc.orgrsc.org The direct dehydrative cyclization of 3-arylpropionic acids is preferable from a green chemistry perspective as it produces water as the only byproduct, avoiding the generation of toxic waste associated with converting the acid to an acyl chloride. nih.govmdpi.com

Further improvements include the use of non-conventional energy sources. Microwave irradiation and high-intensity ultrasound have been successfully applied to the intramolecular Friedel-Crafts acylation, often leading to significantly reduced reaction times and improved yields. nih.govmdpi.com Another strategy to overcome the limitations of traditional methods is the use of alternative acylating agents. For instance, Meldrum's acid derivatives have been employed as effective precursors for intramolecular Friedel-Crafts acylation, allowing for cyclization under milder conditions catalyzed by metal triflates like Sc(OTf)₃. nih.govorgsyn.org This approach also provides a convenient route to 2-substituted 1-indanones. orgsyn.org

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Classic Acylation | AlCl₃, Polyphosphoric Acid (PPA) | Cyclization of 3-arylpropionic acids/chlorides; often requires harsh conditions. | nih.gov |

| Superacid Catalysis | Triflic Acid (CF₃SO₃H) | Promotes efficient one-pot synthesis of highly substituted indanones. | rsc.orgrsc.org |

| Non-conventional | Microwaves, Ultrasound | Reduced reaction times, improved yields, greener approach. | nih.govmdpi.com |

| Meldrum's Acid | Metal Triflates (e.g., Sc(OTf)₃) | Milder reaction conditions; good route to 2-substituted indanones. | nih.govorgsyn.org |

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, including indanones, from divinyl ketones. nih.govrsc.orgorganic-chemistry.org The core of the reaction is a 4π-conrotatory electrocyclization of a pentadienyl cation, which is generated from the divinyl ketone precursor by a Brønsted or Lewis acid promoter. nih.govrsc.orgorganic-chemistry.org The mechanism involves the stereospecific formation of the five-membered ring. acs.org For the synthesis of 3-aryl-indanones, substituted chalcones (1,3-diaryl-2-propen-1-ones) serve as common precursors. nih.govresearchgate.net

The reaction's efficiency can be influenced by substituents on the dienone skeleton. rsc.orgorganic-chemistry.org Electron-donating and -withdrawing groups can polarize the conjugated system, facilitating the cyclization and improving regioselectivity. organic-chemistry.org While traditionally promoted by strong acids, recent research has focused on developing more sustainable protocols. preprints.org

Significant progress has been made in optimizing the reaction medium to align with green chemistry principles. acsgcipr.org Natural deep eutectic solvents (NaDES), which are non-toxic and biodegradable, have been successfully used as both the solvent and promoter for the Nazarov cyclization. rsc.orgrsc.org For example, a NaDES composed of naturally occurring carboxylic acids can facilitate the reaction under mild, open-air conditions, with the solvent system being recyclable. rsc.orgrsc.org Another green alternative is the use of solvents like 4-methyltetrahydropyran (4-MeTHP) with a Lewis acid such as BF₃OEt₂, which avoids hazardous chemicals and simplifies the work-up process. preprints.org

| Catalyst/Promoter | Solvent | Key Features | Reference(s) |

| Brønsted/Lewis Acids | Traditional Organic Solvents | Classic method for divinyl ketone cyclization. | nih.govorganic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Neat or with Microwaves | Efficient for cyclizing chalcones to indanones. | researchgate.netpreprints.org |

| Carboxylic Acid-based NaDES | NaDES (e.g., Choline chloride/acid) | Green, recyclable medium; acts as solvent and promoter. | rsc.orgrsc.org |

| BF₃OEt₂ | 4-Methyltetrahydropyran (4-MeTHP) | Sustainable solvent, simplified work-up. | preprints.org |

Friedel-Crafts Acylation Strategies and Enhancements in Indanone Synthesis

Transition Metal-Catalyzed Carbon-Carbon Bond Formation for Indanone Scaffolds

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indanone core is no exception. Catalysts based on palladium, nickel, and rhodium enable novel and efficient bond-forming strategies.

Palladium catalysts are exceptionally versatile for forming C-C bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing substituted indanone precursors. rsc.orgrsc.orgresearchgate.net For example, a one-pot sequence involving a Suzuki-Miyaura coupling between a 1-(2-haloaryl)ketone and a suitable boronate, followed by an acid-promoted cyclization, provides a straightforward route to a variety of substituted indanones. rsc.orgrsc.org This method is valued for its efficiency and broad structural applicability. rsc.orgresearchgate.net

Beyond precursor synthesis, palladium catalysis can directly forge the indanone ring. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is an effective method for producing indanones in good to excellent yields. organic-chemistry.org This process involves the insertion of carbon monoxide and subsequent intramolecular ring closure.

| Reaction Type | Catalyst System | Description | Reference(s) |

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄) | Couples haloaryl ketones/aldehydes with boronates to form precursors for cyclization. | rsc.orgrsc.orgresearchgate.net |

| Carbonylative Cyclization | Pd Catalyst | Cyclization of unsaturated aryl iodides with CO to form the indanone ring directly. | organic-chemistry.org |

Nickel and rhodium catalysts offer powerful and often complementary approaches to indanone synthesis, enabling reactions that may be challenging with palladium.

Nickel-catalyzed reductive cyclization of enones has emerged as a highly effective method, particularly for asymmetric synthesis. acs.orgnih.gov This reaction provides access to a wide array of indanones with high enantiomeric induction and demonstrates broad substrate scope. acs.orgnih.govorganic-chemistry.org The versatility of this method has been showcased in the stereoselective synthesis of several medically valuable compounds. acs.orgorganic-chemistry.org Nickel catalysis is also effective for the reductive coupling of aryl halide-tethered malononitriles, leading to indanone derivatives with all-carbon quaternary centers. organic-chemistry.org

Rhodium catalysts are widely used in various cyclization strategies. Rhodium-catalyzed carbonylative cyclizations, for instance, can convert alkynes and arylboronic acids into indenones and indanones under a carbon monoxide atmosphere. capes.gov.br Rhodium(III) catalysts can also achieve oxidative cyclization of chalcones with internal alkynes to generate 3,3-disubstituted 1-indanones containing quaternary carbon centers. researchgate.net Furthermore, rhodium complexes are instrumental in asymmetric reactions, such as the intramolecular 1,4-addition of chalcone (B49325) derivatives, to produce chiral 3-aryl-1-indanones with high yields and enantioselectivity. organic-chemistry.orgorganic-chemistry.org

| Metal | Reaction Type | Key Features | Reference(s) |

| Nickel | Reductive Cyclization | Asymmetric hydroarylation of enones; broad substrate scope; high enantioselectivity. | acs.orgnih.govorganic-chemistry.org |

| Rhodium | Carbonylative Cyclization | Reaction of alkynes with arylboronic acids and CO to form indenones/indanones. | capes.gov.br |

| Rhodium | Oxidative Cyclization | [4+1] Annulation of chalcones and alkynes to form 3,3-disubstituted indanones. | researchgate.net |

| Rhodium | Asymmetric 1,4-Addition | Intramolecular cyclization of chalcone derivatives to yield chiral 3-aryl-1-indanones. | organic-chemistry.orgorganic-chemistry.org |

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Stereoselective Synthesis and Chiral Indanone Generation

The generation of chiral indanones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several advanced methodologies have been developed to control the stereochemical outcome of indanone synthesis. organic-chemistry.orgnih.gov

Rhodium-catalyzed asymmetric synthesis is a well-established strategy. The use of chiral ligands, such as BINAP or MonoPhos, in rhodium-catalyzed reactions allows for high enantioselectivity. organic-chemistry.orgnih.gov Asymmetric rhodium-catalyzed hydroacylation of 2-vinyl benzaldehyde (B42025) systems provides an efficient route to chiral 3-substituted indanones with excellent enantioselectivity (>95% ee in many cases). nih.gov Similarly, the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, using a cost-effective ligand like MonoPhos, yields enantioenriched 3-aryl-1-indanones in high yields (up to 95%) and excellent enantioselectivities (up to 95% ee). organic-chemistry.org

Nickel-catalyzed asymmetric reductive cyclization of enones is another powerful tool for generating chiral indanones. acs.orgnih.gov This method is noted for its broad applicability and high degree of enantiomeric induction. acs.orgorganic-chemistry.org

Tandem reactions also provide a sophisticated approach to stereocontrol. A catalytic stereoselective tandem Nazarov cyclization/electrophilic fluorination, catalyzed by a Cu(II) complex with a chiral ligand, can produce fluorine-containing 1-indanone (B140024) derivatives with two new stereocenters, exhibiting high diastereoselectivity and enantioselectivity. acs.orgscite.airesearchgate.net

| Methodology | Catalyst/Ligand System | Product Type | Stereoselectivity | Reference(s) |

| Asymmetric Hydroacylation | Rhodium / BINAP | Chiral 3-substituted indanones | >95% ee | nih.gov |

| Asymmetric 1,4-Addition | Rhodium / MonoPhos | Chiral 3-aryl-1-indanones | Up to 95% ee | organic-chemistry.org |

| Asymmetric Reductive Cyclization | Nickel / Chiral Ligand | Chiral indanones | High enantiomeric induction | acs.orgnih.govorganic-chemistry.org |

| Tandem Nazarov/Fluorination | Copper(II) / Chiral BOX ligand | Fluorine-containing 1-indanones | High diastereoselectivity and enantioselectivity | acs.orgscite.airesearchgate.net |

Integration of Green Chemistry Principles in 7-Hydroxy-6-methyl-1-indanone Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. kharagpurcollege.ac.inijfmr.com The application of these principles to the synthesis of 1-indanones, including analogs of this compound, has led to the development of cleaner and more efficient protocols. mdpi.comnih.gov

Key green strategies include the use of non-conventional energy sources like microwaves, employment of safer solvents, and the application of reusable and non-toxic catalysts. ijfmr.cominnovareacademics.in Intramolecular Friedel-Crafts acylation, a common method for preparing 1-indanones, has been a major focus for these improvements. nih.govmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. kharagpurcollege.ac.inijfmr.com In the context of 1-indanone synthesis, microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids has been shown to be highly effective. nih.govmdpi.com For instance, using a superacid catalyst like triflic acid under microwave irradiation can achieve complete conversion of the starting material to the corresponding 1-indanone in just 60 minutes, a significant improvement over conventional heating methods that can take much longer. mdpi.com

Environmentally Benign Catalysts and Solvents: The replacement of hazardous and corrosive acid catalysts like aluminum chloride (AlCl₃) or strong acids like polyphosphoric acid with more benign alternatives is a cornerstone of green indanone synthesis. mdpi.combeilstein-journals.org Metal triflates, such as scandium triflate (Sc(OTf)₃), have been successfully used as recyclable catalysts for the intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives to form 1-indanones. nih.gov Another approach involves using solid acid catalysts like K10 montmorillonite (B579905) clay, which can facilitate condensation reactions in the solid state, thereby avoiding the need for solvents altogether. innovareacademics.ininnovareacademics.in

Ionic liquids have also been explored as green reaction media. A microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in triflate-anion-containing ionic liquids allows for good yields and the potential for catalyst recovery and reuse. nih.govbeilstein-journals.org Furthermore, ethylene (B1197577) glycol has been utilized as a solvent that promotes both a palladium-catalyzed Heck reaction and a subsequent aldol-type annulation in a one-pot cascade to synthesize multisubstituted 1-indanones. liv.ac.uk

Table 1: Green Chemistry Approaches in 1-Indanone Synthesis

| Green Principle | Methodology/Reagent | Application in Indanone Synthesis | Key Advantages | References |

|---|---|---|---|---|

| Increase Energy Efficiency | Microwave Irradiation | Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. | Reduced reaction times, higher yields, fewer by-products. | nih.govmdpi.com |

| Use of Catalysis | Metal Triflates (e.g., Sc(OTf)₃) | Catalyzes intramolecular Friedel-Crafts acylation. | Recoverable and reusable, less corrosive than traditional Lewis acids. | nih.govbeilstein-journals.org |

| Use of Catalysis | Solid Acid Catalysts (e.g., K10 Montmorillonite Clay) | Condensation reactions for building blocks. | Avoids hazardous liquid acids, enables solvent-free reactions. | innovareacademics.ininnovareacademics.in |

| Safer Solvents & Auxiliaries | Ionic Liquids | Reaction medium for microwave-assisted Friedel-Crafts acylation. | Low volatility, potential for catalyst recycling. | nih.govbeilstein-journals.org |

| Safer Solvents & Auxiliaries | Ethylene Glycol | Solvent for one-pot Heck-aldol cascade reactions. | Promotes multiple reaction steps, less hazardous than many organic solvents. | liv.ac.uk |

| Atom Economy | One-Pot Cascade Reactions | Pd-catalyzed olefination followed by aldol-type annulation. | Reduces purification steps, minimizes waste by combining multiple transformations. | liv.ac.uk |

Total Synthesis of Natural Products Incorporating the this compound Moiety

The 1-indanone scaffold is a key structural feature in a variety of natural products, particularly the pterosins, which are a class of sesquiterpenoids found in ferns like Pteridium aquilinum. beilstein-journals.orgcdnsciencepub.com These compounds often possess the core structure of this compound or its close analogs. The synthesis of these complex molecules provides a platform for developing and showcasing advanced synthetic strategies.

Pterosins: The pterosin family includes compounds like Pterosin B and Pterosin C. cdnsciencepub.com Their synthesis is of interest due to their biological activities, including cytotoxicity. liv.ac.ukcdnsciencepub.com Various synthetic routes have been developed, often employing different strategies to construct the functionalized indanone core. cdnsciencepub.com

One efficient synthesis of (±)-Pterosin A utilizes a Suzuki-Miyaura cross-coupling reaction as a key step. researchgate.net This approach starts with a C6-bromoindanone derivative and couples it with potassium vinyltrifluoroborate to introduce the necessary side chain. researchgate.net A stereoselective synthesis of (2R)-Pterosin B has also been achieved, again using a Suzuki-Miyaura reaction to introduce the hydroxyethyl (B10761427) side chain onto a pre-formed 6-bromo-5,7-dimethylindan-1-one intermediate. The stereochemistry at the C2 position was controlled using a SAMP [(S)-1-amino-2-methoxymethyl)pyrrolidine] hydrazone auxiliary.

Onitin (B114287): Onitin is another phenolic sesquiterpenoid with an illudalane-type structure, featuring a highly functionalized indanone nucleus. acs.orgoup.com It has been isolated from ferns of the Onychium genus. acs.org The total synthesis of onitin has been accomplished through various routes, often using a dimethylated indanone as a key intermediate. acs.orgnih.gov

A notable synthesis of onitin highlights the use of modern cross-coupling and oxidation reactions. acs.orgresearchgate.net The strategy involves a Suzuki-Miyaura cross-coupling of an aryl bromide to install a vinyl side chain on the indanone core. This is followed by a selective Wacker oxidation to generate a required aldehyde functionality. acs.orgnih.govresearchgate.net An alternative route to this aldehyde intermediate involves an acid-catalyzed pinacol-pinacolone type rearrangement of an epoxide, which itself is generated from the oxidation of a styrene (B11656) derivative using Oxone, a greener oxidizing agent system. acs.orgresearchgate.net The final steps typically involve demethylation and a chemoselective reduction to furnish the natural product. acs.org

Table 2: Total Synthesis of Natural Products with an Indanone Core

| Natural Product | Core Structure | Key Synthetic Strategies & Reactions | References |

|---|---|---|---|

| Pterosin A | Indanone | Suzuki-Miyaura coupling of a C6-bromoindanone with potassium vinyltrifluoroborate. | researchgate.net |

| Pterosin B | Indanone | Stereoselective methylation via a SAMP hydrazone; Suzuki-Miyaura cross-coupling to introduce the hydroxyethyl chain. | |

| Pterosin C | 1,3-Indandione (B147059) | Friedel-Crafts bis-acylation to form a 1,3-indandione intermediate, followed by reduction. | researchgate.netcdnsciencepub.com |

| Onitin | Indanone | Suzuki-Miyaura cross-coupling to introduce a vinyl side chain; Selective Wacker oxidation; Pinacol-pinacolone rearrangement. | acs.orgnih.govresearchgate.net |

Chemical Reactivity and Functionalization of 7 Hydroxy 6 Methyl 1 Indanone

Regioselective Functionalization of the Aromatic and Cyclopentanone (B42830) Rings

The distinct electronic properties of the aromatic and cyclopentanone moieties within the 7-hydroxy-6-methyl-1-indanone framework allow for selective chemical modifications at specific positions.

The aromatic ring is activated by the electron-donating hydroxyl and methyl groups, directing electrophilic aromatic substitution primarily to the ortho and para positions relative to the powerful activating hydroxyl group. However, since the positions ortho (C-6) and para (C-4) to the hydroxyl group are already substituted (with a methyl group and fused to the cyclopentanone ring, respectively), the primary site for electrophilic attack is the C-5 position. Syntheses of related substituted indanones often rely on intramolecular Friedel-Crafts reactions of tailored precursors, where the regioselectivity is pre-determined by the substitution pattern of the starting materials. beilstein-journals.orgnih.gov For instance, the cyclization of specific 3-arylpropionic acids or their corresponding acid chlorides in the presence of a Lewis acid like aluminum trichloride (B1173362) or a strong acid catalyst is a common strategy to construct the indanone core with defined aromatic substitution. beilstein-journals.orgnih.govacs.org

Functionalization of the cyclopentanone ring typically occurs at the C-2 position, which is alpha to the carbonyl group. This position is amenable to deprotonation to form an enolate, which can then react with various electrophiles. Palladium-catalyzed alkylations of 1-indanone (B140024) with gem-difluorocyclopropanes have been shown to proceed with high regioselectivity, yielding the branched product at the C-2 position. nih.govrsc.org While this specific reaction was demonstrated on the parent 1-indanone, the principle applies to substituted analogs. Furthermore, rhodium-catalyzed C-H activation provides a pathway to synthesize difunctionalized indenones, showcasing advanced methods for modifying the cyclopentanone portion of the molecule. acs.org

Below is a table summarizing regioselective functionalization reactions applicable to the indanone scaffold.

| Reaction Type | Functionalized Position | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation (Intramolecular) | Aromatic Ring (various) | AlCl₃, NbCl₅, or other acids | Substituted 1-Indanone | beilstein-journals.orgnih.gov |

| Pd-Catalyzed Alkylation | Cyclopentanone Ring (C-2) | Pd-catalyst, Ligand, Base | 2-Alkyl-1-indanone | nih.govrsc.org |

| Rh-Catalyzed C-H Activation/Cascade | Cyclopentanone Ring (C-2, C-3) | Rh-catalyst, Oxidant (Mn(OAc)₂) | Difunctionalized Indenone | acs.org |

| Cross-Coupling | Aromatic Ring (C-7) | Pd-catalyst, Borane reagent | Homologated Indanone | chemrxiv.org |

Derivatization Reactions of the Hydroxyl and Carbonyl Functionalities

The hydroxyl and carbonyl groups of this compound are primary sites for derivatization, enabling the synthesis of a wide array of analogs.

The phenolic hydroxyl group can undergo standard reactions such as etherification and esterification. For example, alkylation of the hydroxyl group is a key step in the synthesis of precursors for photochemical reactions. acs.org In one reported synthesis, a related 7-hydroxy-1-indanone (B1662038) was alkylated with 1-bromo-4-pentene using a suitable base to form the corresponding 7-alkenyloxy-1-indanone. acs.org This modification is crucial for introducing new functionalities and for use as a protecting group during subsequent transformations on other parts of the molecule. The multi-functional nature of such indenones allows for these derivatizations to improve properties for specific applications. vulcanchem.com

The carbonyl group undergoes typical ketone reactions. Reduction of the ketone to a secondary alcohol is a common transformation, yielding the corresponding indanol. mdpi.com This can be achieved using various reducing agents, and chemoselective reductions are possible in the presence of other reducible functional groups, such as esters, by carefully choosing the reaction conditions. mdpi.com Conversely, the carbonyl group can be derivatized using reagents that target ketones, such as hydroxylamine (B1172632) or Girard's reagent, which are often used to isolate or identify carbonyl compounds from complex mixtures. researchgate.net

The following table details common derivatization reactions for the hydroxyl and carbonyl groups.

| Functional Group | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Hydroxyl (at C-7) | Alkylation (Etherification) | Alkyl halide (e.g., 1-bromo-4-pentene), Base | 7-Alkoxy-6-methyl-1-indanone | acs.org |

| Hydroxyl (at C-7) | Esterification | Acid chloride or Anhydride, Base | 7-Acyloxy-6-methyl-1-indanone | vulcanchem.com |

| Carbonyl (at C-1) | Reduction | NaBH₄, LiAlH₄ | 7-Hydroxy-6-methyl-1-indanol | mdpi.com |

| Carbonyl (at C-1) | Derivatization | Hydroxylamine, Girard's Reagent | Oxime, Hydrazone | researchgate.net |

Annulations and Construction of Fused/Spirocyclic Frameworks Involving Indanones

Indanones are highly versatile building blocks for the construction of more complex polycyclic systems, including fused and spirocyclic frameworks. nih.govresearchgate.net These transformations often leverage the reactivity of the C-2 position and the carbonyl group.

Annulation reactions, which involve the formation of a new ring fused to the indanone core, have been extensively developed. nih.govrbccwomen.org Ring expansion of 1-indanones can be used to access fused seven-membered carbocycles or to form naphthol derivatives. researchgate.netresearchgate.net A two-step ring expansion of 1-indanones has been reported to produce 2-halo-1-naphthols, demonstrating a powerful method for building complex aromatic systems. researchgate.net Another strategy involves the reaction of 2-carbonyl-1-indanones with terminal alkynes, which can lead to fused carbocyclic products under manganese catalysis. rsc.org

Spirocyclic compounds, where two rings share a single atom, can also be synthesized from indanone precursors. nih.govsmolecule.com These syntheses often involve domino reactions or cycloadditions. bohrium.comunimi.it For example, a one-pot [4+2] cycloaddition of in-situ generated benzyne (B1209423) with a 2-arylidene-1-indenone can construct novel spirocyclic frameworks in a regio- and diastereoselective manner. bohrium.com Although these examples often use derivatized indanones, the underlying principles of reactivity are applicable to the this compound scaffold, which can be elaborated into suitable precursors for such cyclizations.

Mechanistic Investigations of Reaction Pathways and Intermediate Species

Understanding the mechanisms of reactions involving indanones is crucial for controlling selectivity and developing new synthetic methods. nih.govrbccwomen.orguio.no

Mechanistic studies on annulation reactions have revealed detailed pathways. For the manganese-catalyzed reaction of a 2-carbonyl-1-indanone with an alkyne, a proposed mechanism involves the initial keto-enol tautomerization to form an enolate, which then reacts with the alkyne to generate a Markovnikov adduct. rsc.org Subsequent protonation delivers the final product. rsc.org In other annulation reactions, a base-induced nucleophilic attack of the indanone enolate onto an alkyne can initiate a cascade involving intramolecular addition and a retro-aldol reaction to form the new fused ring. rsc.org

Photochemical reactions of indanones have also been mechanistically scrutinized. The conversion of 7-(4′-alkenyloxy)-1-indanones into complex pentacyclic products is proposed to occur via a three-photon cascade. acs.org The sequence is initiated by an ortho photocycloaddition, followed by a thermal disrotatory ring opening to a cyclooctatriene intermediate. This intermediate undergoes a subsequent photochemical [4π] cyclization and finally a di-π-methane rearrangement to yield the final complex structure. acs.org

Studies on intramolecular cyclizations of δ-hydroxynitriles derived from 1-indanone, promoted by triflic anhydride, suggest that the reaction proceeds through an initial elimination to generate an alkene, followed by the addition of the carbon-carbon double bond to an activated cyano group. acs.org These detailed mechanistic insights, often supported by the isolation of intermediates and theoretical calculations, are invaluable for predicting and explaining the chemical behavior of the indanone core. acs.orgacs.org

Structural Elucidation and Structure Activity Relationship Sar Studies

Advanced Spectroscopic and Crystallographic Methods for Precise Structural Assignment in Complex Systems

The definitive structure of 7-Hydroxy-6-methyl-1-indanone and related complex indanone systems is established through a combination of advanced spectroscopic and crystallographic techniques. These methods are crucial for confirming the connectivity, regiochemistry, and stereochemistry of synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Both ¹H and ¹³C NMR are used to confirm the identity and purity of substituted indanones. researchgate.netresearchgate.net For instance, in analogues like 4-methoxy-7-methyl-1-indanone, ¹H NMR signals clearly show the aliphatic protons of the five-membered ring as triplets and the distinct singlets for the aromatic methyl and methoxy (B1213986) groups. niscpr.res.in The saturation of a cinnamyl double bond during synthesis is confirmed by the disappearance of olefinic proton signals and the appearance of methylene (B1212753) triplets. niscpr.res.in Two-dimensional NMR experiments such as COSY are used to establish proton-proton correlations, which are characteristic of the indanone skeleton. researchgate.net

Infrared (IR) spectroscopy provides critical information about functional groups. The IR spectrum of a related compound, 4-hydroxy-7-methyl-1-indanone, shows characteristic absorption bands for the carbonyl group (C=O) at approximately 1713 cm⁻¹. niscpr.res.in

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, further confirming the structure. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. preprints.org

For complex systems where regioselectivity is a concern, such as in the synthesis of 2- or 3-substituted indanones, single-crystal X-ray analysis is the definitive method for structural confirmation. chinesechemsoc.org This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous three-dimensional picture of the molecule in the solid state. It has been used to establish the relative configuration of products from photochemical rearrangements of substituted indanones and to confirm the geometry of metal complexes used in their synthesis. nih.govresearchgate.net

Table 1: Typical Spectroscopic Data for Substituted 1-Indanones

| Technique | Observed Feature | Typical Value/Range | Reference |

|---|---|---|---|

| ¹H NMR | Aliphatic Protons (C2-H₂, C3-H₂) | δ 2.6-3.0 ppm (triplets) | niscpr.res.in |

| ¹H NMR | Aromatic Methyl Protons (Ar-CH₃) | δ 2.2-2.3 ppm (singlet) | niscpr.res.in |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~205 ppm | preprints.org |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1713 cm⁻¹ | niscpr.res.in |

Influence of Substitution Patterns on Molecular Conformation and Intermolecular Interactions

The substitution pattern on the 1-indanone (B140024) core profoundly influences its molecular conformation and the nature of its intermolecular interactions. The placement of the hydroxyl and methyl groups in this compound is particularly significant.

The position of a hydroxyl group on the aromatic ring dramatically affects the molecule's stability and interactions. A comparative study of 6-hydroxy-1-indanone (B1631100) and 7-hydroxy-1-indanone (B1662038) revealed that the 7-hydroxy isomer is thermodynamically more stable in the gaseous phase. mdpi.comup.pt This increased stability is attributed to the formation of a strong intramolecular hydrogen bond between the phenolic proton of the 7-hydroxy group and the carbonyl oxygen at the 1-position. mdpi.comup.pt This interaction creates a stable six-membered ring system, which also influences the planarity and electronic properties of the molecule. mdpi.com In contrast, such an intramolecular hydrogen bond is not possible in the 6-hydroxy isomer.

Furthermore, substitutions on the five-membered ring, such as at the C2 position, can introduce a chiral center and affect the ring's conformation, which is typically a non-planar envelope or twist form. preprints.orgpreprints.org The nature of substituents has been shown to have a marked influence on the diastereoselectivity of reactions, indicating that conformational effects induced by these substituents are significant. researchgate.net

Computational Approaches to Conformational Analysis and Tautomerism

Computational chemistry provides powerful tools for understanding the conformational landscape and potential tautomerism of this compound. Density Functional Theory (DFT) and high-level ab initio methods are commonly used to investigate these properties. mdpi.comdntb.gov.ua

Conformational analysis, often performed at the B3LYP/6-31G(d) level of theory, is used to identify the most energetically stable conformers of substituted indanones. researchgate.netmdpi.com For 7-hydroxy-1-indanone, computational studies confirm that the most stable conformation is the one that facilitates the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. mdpi.com The addition of a methyl group at the C6-position is unlikely to alter this fundamental conformational preference but will affect the molecule's energetic profile.

A key aspect of hydroxy-substituted indanones is the potential for keto-enol tautomerism. researchgate.netnih.gov The compound can theoretically exist in equilibrium between the 1-indanone (keto) form and the corresponding 1-indenol (enol) form. For 7-hydroxy-1-indanone, the intramolecular hydrogen bond significantly stabilizes the keto form, making the proton transfer required for enolization energetically unfavorable. mdpi.com Computational studies on related hydroxy-anthrones show that intramolecular hydrogen bonds can increase the energy difference between tautomers, strongly favoring one form. researchgate.net The stability of different tautomers is also influenced by solvent polarity and temperature, with more polar solvents potentially favoring the more polar tautomer. researchgate.net

Table 2: Computational Energetic Data for Hydroxy-1-Indanone Isomers

| Compound | Parameter | Method | Finding | Reference |

|---|---|---|---|---|

| 7-Hydroxy-1-indanone | Thermodynamic Stability | G3(MP2)//B3LYP | More stable than 6-hydroxy-1-indanone isomer in the gas phase. | mdpi.com |

| 7-Hydroxy-1-indanone | Intramolecular H-bond | Computational Analysis | Presence of a strong intramolecular hydrogen bond confirmed. | mdpi.comup.pt |

| 7-Hydroxy-1-indanone | Intramolecular Proton Transfer (Tautomerism) | Computational Analysis | Process is not energetically favorable due to the stability of the keto form. | mdpi.comup.pt |

| Hydroxy-substituted cyclic chalcones | Keto-Enol Tautomerism | Computational Analysis | Enol form can be dominant in solution due to conjugation and H-bonding. | researchgate.net |

Establishment of Structure-Property Linkages for Research Applications

The specific structure of this compound, particularly the 7-hydroxy group, establishes a direct link to specific research applications. The intramolecular hydrogen bond enabled by the 7-hydroxy substituent makes it a model system for studying Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com In the excited state, the acidity and basicity of the functional groups change, facilitating the transfer of the proton from the hydroxyl group to the carbonyl oxygen. This process is intensely studied for its applications in developing laser dyes, molecular sensors, and photostabilizers. mdpi.com

The indanone core itself is a valuable scaffold for synthesizing structurally diverse compounds for medicinal chemistry research. researchgate.netresearchgate.net The functional groups of this compound serve as handles for further chemical modification. For example, the hydroxyl group can be alkylated or acylated, and the ketone can undergo condensation or reduction reactions. Arylidene indanones, synthesized from 1-indanones, are explored for various biological activities, and the substitution pattern on the indanone ring is crucial for tuning these properties. rsc.org Natural indanones, such as 4-hydroxy-7-methyl-1-indanone, have been shown to possess antibacterial activity, highlighting the importance of this class of compounds as leads in drug discovery. niscpr.res.in The dense functionalization of substituted indanones like this compound makes them valuable building blocks for accessing novel chemical matter for drug discovery programs. mdpi.com

Molecular and Cellular Investigations of Biological Activity in Vitro and in Vivo Research Models

Identification and Validation of Specific Molecular Targets

The 1-indanone (B140024) scaffold is a key feature in compounds designed to interact with specific biological targets, particularly in the context of neurodegenerative diseases. Research has shown that derivatives of 1-indanone can act as ligands for misfolded protein aggregates. nih.gov For instance, certain 1-indanone derivatives have been rationally designed and evaluated as ligands for α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease. nih.gov

Furthermore, a nicotinoyl hydrazone derivative of 7-Hydroxy-6-methyl-1-indanone, known as InNH2, was developed as a multifunctional agent targeting pathological features of Alzheimer's disease. nih.govresearchgate.net The design of these hydrazone derivatives is centered on their ability to chelate metal ions, suggesting that metal ions like iron and copper are key molecular targets. nih.gov This is significant because metal dyshomeostasis is a known factor in the progression of neurodegenerative disorders. nih.govresearchgate.net

Studies on other, structurally related indanones have identified acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, as a molecular target. vulcanchem.comrsc.org This suggests that the indanone core is a versatile pharmacophore that can be modified to interact with a range of biologically significant molecules.

Elucidation of Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways by indanone derivatives has been a subject of investigation, particularly concerning inflammation and cellular metabolism. Arylidene indanone derivatives, for example, have been shown to suppress the NF-κB/MAPK signaling pathways. researchgate.net This pathway is crucial for regulating the expression of inflammatory genes, and its suppression can reduce the production of inflammatory cytokines. researchgate.net

In studies involving a derivative of this compound, this compound nicotinoyl hydrazone (InNH2), significant effects on cellular metabolism were observed. nih.gov This compound was found to enhance the cellular NAD+/NADH ratio, a critical indicator of metabolic health. nih.govresearchgate.net By donating NAD+ precursors, these compounds can influence NAD-dependent metabolic processes, including the activity of enzymes like PARP and sirtuins, which are involved in DNA repair and cellular stress responses. nih.gov

Enzyme Inhibition and Activation Mechanisms: Kinetic and Mechanistic Studies

The 1-indanone structure is a core component of various enzyme inhibitors. Kinetic studies on arylidene indanone derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. rsc.org For example, modifications at the 6-position of the indanone ring, combined with specific substitutions on the arylidene group, have yielded compounds with significant inhibitory potency against AChE. rsc.org Docking analyses suggest these molecules can interact with both the catalytic and peripheral anionic sites (PAS) of the AChE enzyme. rsc.org

The table below summarizes the inhibitory concentrations (IC50) for selected indanone derivatives against cholinesterase enzymes, illustrating the structure-activity relationships within this class of compounds.

| Compound/Derivative Type | Target Enzyme | IC50 Value | Reference |

| Hydroxy-substituted indanone (26d) | Acetylcholinesterase (AChE) | 14.8 nM | vulcanchem.com |

| Arylidene Indanone (11c) | β-site APP cleaving enzyme (BACE1) | 2.49 µM | rsc.org |

| Arylidene Indanone (14a) | Acetylcholinesterase (AChE) | Most potent of 15 tested compounds | rsc.org |

This table presents data for structurally related indanone derivatives, not this compound itself, to illustrate the enzymatic inhibitory potential of the indanone scaffold.

Protein-Ligand Binding Kinetics and Thermodynamics in Model Systems

The binding properties of the 1-indanone scaffold to protein targets have been quantitatively assessed in model systems. In the context of neurodegenerative diseases, the binding of 1-indanone derivatives to α-synuclein fibrils has been a focus of research. nih.gov Saturation binding experiments are used to determine the binding affinity (Kd), which quantifies the strength of the interaction between the ligand and the protein aggregate. nih.gov

Studies have revealed that specific 1-indanone derivatives can bind to α-synuclein fibrils with high affinity and selectivity over other amyloid proteins like amyloid-β (Aβ) and tau. nih.gov For example, a lead candidate from one study demonstrated a binding constant (Kd) of 9.0 nM for α-synuclein fibrils. nih.gov These findings underscore the potential of the 1-indanone framework for developing diagnostic imaging agents or therapeutic molecules targeting proteinopathies. nih.gov

The following table shows binding affinity data for representative 1-indanone derivatives against α-synuclein fibrils.

| Compound | Target Protein | Binding Constant (Kd) | Reference |

| Indanone Derivative (8) | α-synuclein fibrils | 9.0 nM | nih.gov |

| Indanone Derivative (32) | α-synuclein fibrils | 18.8 nM | nih.gov |

This table showcases the binding affinities of specific 1-indanone derivatives as examples of protein-ligand interactions for this class of compounds.

Cellular Response Profiling through Gene Expression and Proteomic Analysis in Research Models

Comprehensive analysis of cellular responses to a compound can be achieved through gene expression profiling and proteomics. These techniques provide a broad view of the molecular changes within a cell upon treatment. For instance, RNA-Seq can be used to identify genes that are differentially expressed (upregulated or downregulated) in response to a compound. nih.gov In one study on the alkaloid isopicrinine, RNA-Seq analysis of treated cancer cells revealed 148 upregulated and 64 downregulated genes, pointing to the specific cellular pathways affected. nih.gov

Similarly, proteomic analysis, which studies the full complement of proteins in a cell, can reveal changes in protein expression that are functionally relevant to the compound's mechanism of action. sjtu.edu.cn These multi-omics approaches have been successfully applied to discover novel metabolic pathways in environmental bacteria and to understand the mechanisms of action of various bioactive compounds. nih.govsjtu.edu.cn

While these powerful methodologies are crucial for modern drug discovery and molecular biology, specific gene expression or proteomic studies profiling the direct effects of this compound on research models are not widely available in published literature.

Investigation of Antimicrobial Mechanisms in Pre-clinical Research Models

The 1-indanone core is present in molecules with a broad spectrum of biological activities, including antimicrobial effects. beilstein-journals.org Derivatives of 1-indanone have been reported as potent antiviral, antibacterial, and antifungal compounds. beilstein-journals.org

The mechanism of antimicrobial action for some derivatives is thought to involve the disruption of microbial cell membranes. vulcanchem.com This mode of action can lead to leakage of cellular contents and ultimately cell death. While extensive research has been conducted on the synthesis and activity of various 1-indanone derivatives, specific studies detailing the antimicrobial mechanisms of this compound itself are limited. However, the established antimicrobial potential of the broader 1-indanone class makes it a subject of interest for developing new anti-infective agents. beilstein-journals.orgresearchgate.net

Theoretical and Computational Chemistry of 7 Hydroxy 6 Methyl 1 Indanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Hydroxy-6-methyl-1-indanone. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are employed to determine the electronic structure, optimized geometry, and reactivity descriptors of the molecule. dergipark.org.trdergipark.org.trmaterialsciencejournal.org

High-level composite methods like G3(MP2)//B3LYP have been used for accurate calculations of gas-phase standard molar enthalpies of formation for related substituted indanones. mdpi.commdpi.com These calculations are crucial for understanding the thermodynamic stability of different isomers. For instance, studies on methyl- and methoxy-substituted indanones have quantified the energetic effects of these substituents on the indanone core. mdpi.comresearchgate.net The presence of a methyl group contributes to a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹, indicating a stabilizing effect. mdpi.comresearchgate.net

Key reactivity indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing kinetic stability and chemical hardness. dergipark.org.trdergipark.org.tr In a study of 2-benzylidene-1-indanone (B110557) derivatives, these quantum chemical parameters were used to evaluate and rank their biological activities. dergipark.org.trdergipark.org.tr

Table 1: Illustrative Quantum Chemical Descriptors for Indanone Derivatives (Note: This table is illustrative and based on typical data from studies on related indanone derivatives. Specific values for this compound would require dedicated calculations.)

| Descriptor | Typical Calculated Value Range | Significance |

| EHOMO (eV) | -6.0 to -7.0 | Electron-donating ability |

| ELUMO (eV) | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | 4.0 to 5.0 | Chemical stability and reactivity |

| Hardness (η) | 2.0 to 2.5 | Resistance to change in electron configuration |

| Softness (σ) | 0.4 to 0.5 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 1.0 to 2.0 | Propensity to accept electrons |

Molecular Docking and Ligand Design Principles for Target Exploration

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For indanone derivatives, this method has been instrumental in identifying potential biological targets and elucidating binding modes. Studies have shown that indanone scaffolds can interact with various biological targets, including acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and cereblon, an E3 ubiquitin ligase component. nih.govnih.govresearchgate.net

In these docking studies, the indanone moiety often engages in crucial interactions within the active site of the target protein. For example, in the case of AChE inhibitors, the dimethoxyindanone (B14499123) moiety of donepezil-inspired compounds serves as a key structural feature for binding. nih.gov The design of novel indanone derivatives often involves modifying substituents on the indanone ring to enhance binding affinity and selectivity for a specific target. The principles of ligand design for this compound would involve considering its hydrogen bonding capabilities (from the hydroxyl group) and the steric and electronic effects of the methyl group to optimize interactions with a potential protein target.

Molecular Dynamics Simulations for Conformational Landscape and Binding Event Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and binding events over time. For indanone derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.gov For instance, simulations of a donepezil-inspired indanone derivative bound to AChE demonstrated that the enzyme-ligand complex remained stable, which is crucial for sustained inhibition of the enzyme. nih.gov

MD simulations can also shed light on the interactions of indanone compounds in different environments. A study on 1-indanone (B140024) thiosemicarbazones used MD to investigate their self-aggregation and the formation of inclusion complexes with cyclodextrins, revealing how substituents on the indanone ring influence these processes. conicet.gov.ar For this compound, MD simulations could be employed to explore its conformational landscape, the dynamics of its intramolecular hydrogen bond, and the stability of its potential complexes with biological targets, providing a more comprehensive understanding of its behavior in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. Several QSAR studies have been conducted on indanone derivatives to develop predictive models for their activity as, for example, acetylcholinesterase inhibitors or anti-Trypanosoma cruzi agents. researchgate.netconicet.gov.armdpi.com

These models are built using various molecular descriptors, which can be topological, electronic, or steric in nature. For indanone and aurone (B1235358) derivatives acting as AChE inhibitors, a QSAR model identified the LUMO energy, molecular diameter, and Gibbs Free Energy as significant contributors to their inhibitory activity. researchgate.net Similarly, a QSAR study on 4-arylthiazolylhydrazones derived from 1-indanones found that the partial charge at a specific nitrogen atom was a key determinant of their anti-Trypanosoma cruzi activity. conicet.gov.ar By applying QSAR methodologies to a series of derivatives of this compound, it would be possible to build predictive models to guide the synthesis of new analogues with enhanced biological activity.

Table 2: Common Descriptors Used in QSAR Models for Indanone Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | LUMO Energy, Dipole Moment, Partial Charges | Governs electrostatic and orbital interactions with the target. |

| Topological | Wiener Index, Kappa Indices | Describes molecular size, shape, and branching. |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and transport to the target site. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket. |

Studies on Intramolecular Interactions (e.g., Hydrogen Bonding) and Thermodynamic Stability

The presence of both a hydroxyl and a carbonyl group in this compound allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the ketone oxygen. This interaction has a significant impact on the molecule's conformation and thermodynamic stability. A detailed experimental and computational study on 6- and 7-hydroxy-1-indanones revealed that the 7-hydroxy isomer is thermodynamically more stable than the 6-hydroxy isomer in the gas phase. mdpi.comresearchgate.netup.pt This increased stability is attributed to the presence of a strong intramolecular hydrogen bond in 7-hydroxy-1-indanone (B1662038). mdpi.comresearchgate.net

Computational methods, such as DFT, can be used to analyze the strength and geometry of this hydrogen bond. The calculated distance between the hydrogen and the acceptor oxygen, as well as the O-H stretching frequency in the infrared spectrum, provide theoretical evidence for the presence and strength of this interaction. mdpi.com This intramolecular hydrogen bond is a key structural feature that influences the chemical and physical properties of this compound, including its reactivity and photophysical behavior.

Excited-State Intramolecular Proton Transfer (ESIPT) Processes and Their Theoretical Implications

7-hydroxy-1-indanone is recognized as a classic example of a molecule that can undergo excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.netrsc.org ESIPT is a photophysical process where a proton is transferred within the molecule upon electronic excitation, leading to the formation of a transient tautomer with distinct fluorescence properties. This process involves a four-level photocycle (E → E* → K* → K), where E and K represent the enol and keto tautomers, respectively. rsc.org

Theoretical studies, often using time-dependent DFT (TD-DFT), are crucial for understanding the ESIPT mechanism. bohrium.com These calculations can map the potential energy surfaces of the ground and excited states, identifying the energy barriers for proton transfer. Studies on a derivative, (E)-2-(4-(dimethylamino) benzylidene)-7-hydroxy-1-indanone (7HIN), showed that the intramolecular hydrogen bond is strengthened in the first excited state, which facilitates the ESIPT process. bohrium.com The potential energy curves indicated a low energy barrier for proton transfer in the excited state. bohrium.com The theoretical implications of ESIPT in this compound are significant, suggesting its potential use as a fluorescent probe, sensor, or in the development of novel light-emitting materials. mdpi.com

Advanced Analytical Methodologies for Research and Mechanistic Investigations

Chromatographic Techniques for Separation and Purification in Complex Research Samples

Chromatographic methods are indispensable for isolating 7-Hydroxy-6-methyl-1-indanone from reaction mixtures and quantifying its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, a non-volatile and thermally stable compound. A typical method involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

Method development focuses on optimizing the separation of the target compound from starting materials, byproducts, and degradants. This is achieved by adjusting mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH (using buffers), and gradient elution profile. A UV-Vis detector is commonly employed for quantification, set at a wavelength where the indanone chromophore exhibits maximum absorbance. The purity is determined by calculating the peak area percentage of the analyte relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) | Creates a polar mobile phase. Formic acid improves peak shape. | | Elution | Gradient | Allows for efficient elution of compounds with varying polarities. | | Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. | | Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically in the 254-320 nm range. | | Column Temp. | 30 °C | Ensures reproducible retention times. | | Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound has limited native volatility due to its polar hydroxyl group, it can be analyzed effectively after chemical derivatization. jfda-online.comresearchgate.net This process converts the polar -OH group into a less polar, more volatile moiety, which also improves chromatographic peak shape and reduces tailing. researchgate.netnih.gov

A common derivatization technique is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS-ether is significantly more volatile and thermally stable, making it well-suited for GC analysis. researchgate.net

The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a nonpolar HP-5MS). nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for confident identification based on the fragmentation pattern. This technique is invaluable for identifying trace impurities and elucidating reaction pathways by tracking the formation of intermediates and byproducts. jfda-online.com

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Value/Type | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the analyte. researchgate.net |

| Column | HP-5MS (or equivalent, 30 m x 0.25 mm) | Standard nonpolar column for separation of a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Detector | Quadrupole Mass Spectrometer | Separates ions based on their mass-to-charge ratio for identification. |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Analytical Purity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all protons and carbons.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the two aromatic protons, the methyl group protons (as a singlet), the phenolic hydroxyl proton, and the two pairs of methylene (B1212753) protons in the five-membered ring.

¹³C NMR reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₀O₂), HRMS can confirm the molecular weight of 162.0681 Da with high precision (typically within 5 ppm). This capability is critical for confirming the identity of a newly synthesized compound and differentiating it from other potential isomers.

Techniques like Electrospray Ionization (ESI) are used to generate ions (e.g., [M+H]⁺ or [M-H]⁻) which are then analyzed. Tandem mass spectrometry (MS/MS) experiments involve selecting a parent ion, inducing fragmentation, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule, further confirming its identity.

Table 3: Predicted HRMS Adducts for this compound (C₁₀H₁₀O₂)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₁O₂⁺ | 163.0754 |

| [M+Na]⁺ | C₁₀H₁₀O₂Na⁺ | 185.0573 |

| [M-H]⁻ | C₁₀H₉O₂⁻ | 161.0608 |

| [M+K]⁺ | C₁₀H₁₀O₂K⁺ | 201.0312 |

Microcalorimetry and Other Thermodynamic Techniques for Energy Landscape Mapping

Understanding the thermodynamic properties of a compound is essential for predicting its stability and reactivity. Techniques such as calorimetry provide fundamental data on the energy landscape of molecules like hydroxy-indanones. researchgate.net Energetic studies on the closely related 6-hydroxy-1-indanone (B1631100) and 7-hydroxy-1-indanone (B1662038) have been performed using a combination of experimental and computational methods. mdpi.comup.pt

Static-Bomb Combustion Calorimetry is used to determine the standard molar enthalpy of combustion (Δc Hₘ°).

Calvet Microcalorimetry or the Knudsen effusion method is employed to measure the standard molar enthalpy of sublimation (Δsub Hₘ°). mdpi.com

Differential Scanning Calorimetry (DSC) can be used to determine the temperature and enthalpy of fusion. researchgate.net

From these experimental values, the standard molar enthalpy of formation in the gaseous phase (Δf Hₘ°(g)) can be derived. mdpi.com Such studies on 7-hydroxy-1-indanone have shown it to be thermodynamically more stable than its 6-hydroxy isomer, a finding attributed to the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.netup.pt This highlights how thermodynamic measurements can provide deep insights into intramolecular forces.

Table 4: Example Thermodynamic Data for the Related Compound 7-Hydroxy-1-indanone

| Thermodynamic Parameter | Technique | Significance |

|---|---|---|

| Enthalpy of Combustion | Static-Bomb Calorimetry | Measures the energy released upon complete combustion. mdpi.com |

| Enthalpy of Sublimation | Calvet Microcalorimetry | Energy required for the phase transition from solid to gas. mdpi.com |

| Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) | Energy required for melting the solid. up.pt |

| Gas-Phase Enthalpy of Formation | Derived from experimental data | Represents the standard enthalpy change for the formation of the compound from its elements in their standard states. up.pt |

Spectrophotometric Techniques for Real-time Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a versatile and non-destructive technique for monitoring chemical reactions in real-time. spectroscopyonline.com The method relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of an absorbing species. avantes.com The conjugated system of the this compound, which includes the aromatic ring and the carbonyl group, acts as a chromophore that absorbs light in the UV region.

By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the progress of a reaction can be followed. numberanalytics.com This allows for the determination of reaction kinetics, including the reaction rate and order. spectroscopyonline.com For example, in a synthesis reaction, the appearance of the product's characteristic absorption band or the disappearance of a reactant's band can be tracked over time to optimize reaction conditions such as temperature, catalyst loading, or reaction time. researchgate.netnih.gov

Emerging Research Applications and Future Directions

Development of 7-Hydroxy-6-methyl-1-indanone as Chemical Probes and Tools for Biological Systems

The development of small-molecule inhibitors and chemical probes is crucial for elucidating the biological functions of proteins and validating their potential as therapeutic targets. nih.gov The structure of this compound makes it an attractive candidate for such development. The hydroxyl group at the C7 position and the potential for introducing other functionalities, like an amino group, can enhance aqueous solubility and facilitate hydrogen bonding with biological targets. vulcanchem.com These are critical features for effective chemical probes designed for use in biological assays. vulcanchem.com

Structurally related indanones are being investigated for their potential to interact with various biological targets, including enzymes and receptors, which could pave the way for their use as lead compounds in drug development. evitachem.com For instance, the development of a lead compound, TH1760, into a chemical probe for the NUDIX hydrolase NUDT15 highlights a successful pathway from a small molecule to a valuable research tool. nih.gov By analogy, this compound could serve as a foundational scaffold for creating probes to investigate specific enzymes or signaling pathways, potentially in areas like neurodegenerative diseases or oncology. evitachem.com

Integration into Novel Functional Materials, Organic Electronics, and Polymer Systems

Indanone derivatives are increasingly recognized for their significant role in materials science, where they are employed as organic functional materials, organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.org The core indanone structure is a key component in molecules designed for these advanced applications. The specific substitutions on the this compound ring system can be tailored to fine-tune the electronic and photophysical properties of resulting materials.

The field of organic electronics, in particular, could benefit from the integration of this compound. The rigid, planar structure of the indanone core, combined with the electron-donating hydroxyl group and the methyl group, can influence the molecular packing and charge transport properties essential for semiconductor performance in OLEDs or organic photovoltaics. Research into related scaffolds demonstrates that strategic modifications can lead to materials with desirable characteristics for these technologies. rsc.org

Role in Catalyst and Ligand Design and Development for Organic Transformations

The indanone framework is a valuable precursor in the synthesis of specialized ligands for asymmetric catalysis. A notable example is the synthesis of a bisoxazolidine (B8223872) ligand derived from 7-methyl-1-indanone. beilstein-journals.orgresearchgate.net This process involves the conversion of the indanone into a cis-1-amino-2-indanol derivative, which then serves as a chiral backbone for the ligand. researchgate.net The presence of the hydroxyl group in this compound offers a convenient synthetic handle for initiating similar transformations.

Furthermore, the reactivity of the indanone carbonyl group and the aromatic ring allows for the construction of complex molecular architectures suitable for catalysis. rsc.org The development of rhodium-catalyzed reactions for synthesizing indanones highlights their importance as both products and intermediates in organic synthesis. The specific functional groups of this compound could be leveraged to create novel ligands with unique steric and electronic properties, potentially leading to catalysts with enhanced selectivity and activity for a range of organic transformations. beilstein-journals.org

| Application Area | Precursor Compound | Resulting Product/System | Reference |

| Ligand Synthesis | 7-Methyl-1-indanone | Bisoxazolidine ligand | beilstein-journals.orgresearchgate.net |

| Organic Synthesis | Alkynes and Arylboroxines | Substituted Indanones |

Applications in Chemo- and Biosensor Research for Analytical Purposes

Indanone derivatives are emerging as powerful platforms for the design of chemo- and biosensors. 7-Hydroxy-1-indanone (B1662038) is considered a prototype molecule for studying excited-state intramolecular proton transfer (ESIPT), a photophysical process that can be harnessed for developing fluorescent probes and sensors. mdpi.com This property results in a unique tautomer emission that is sensitive to the molecular environment, making it ideal for sensing applications. mdpi.comresearchgate.net

Research has demonstrated the utility of 6-hydroxy-indanone as a modular template for creating fluorescent molecular rotors for DNA biosensing through aldol (B89426) condensation. These sensors exhibit "turn-on" fluorescence with high quantum yields when bound to DNA, allowing for the detection of nucleic acid structure and interactions. Given these precedents, this compound is a prime candidate for developing novel chemo- and biosensors. Its hydroxyl group can be used as a reactive site for attaching recognition elements, while the indanone core provides the necessary photophysical properties for signal transduction. mdpi.com

| Sensor Type | Indanone Precursor | Sensing Mechanism | Target Analyte | Reference |

| Fluorescent Probe | 7-Hydroxy-1-indanone | Excited-State Intramolecular Proton Transfer (ESIPT) | General environmental sensing | mdpi.com |

| DNA Biosensor | 6-Hydroxy-indanone | Fluorescent Molecular Rotor (FMR) | Nucleic Acids | |

| Ion Sensor | Dehydroacetic acid (related pyranone) | Schiff-base formation, fluorescence enhancement | Zn²⁺ ions | researchgate.net |

Unexplored Synthetic Avenues and Derivatization Potential for New Research Molecules

The synthetic versatility of the indanone scaffold is well-documented, offering numerous pathways to new and complex molecules. researchgate.netnih.gov For this compound, many of these avenues remain unexplored, representing a fertile ground for synthetic chemistry research.

Established synthetic methods that could be applied or adapted include:

Friedel-Crafts Acylation: Intramolecular Friedel-Crafts reactions are a cornerstone of indanone synthesis, typically starting from substituted phenylpropionic acids or their acid chlorides. beilstein-journals.orgnih.gov This approach could be used in reverse, using the indanone as a starting point for further ring-forming reactions.

Diels-Alder Reaction: This powerful cycloaddition has been used to construct the indanone ring system from precursors like 1,3-pentadiene (B166810) and 2-cyclopentenone, followed by aromatization. beilstein-journals.orgresearchgate.net